molecular formula C13H11FN2O2S B5275660 N'-(benzenesulfonyl)-4-fluorobenzenecarboximidamide

N'-(benzenesulfonyl)-4-fluorobenzenecarboximidamide

Cat. No.: B5275660
M. Wt: 278.30 g/mol
InChI Key: ZRTITOYTTVCNGK-UHFFFAOYSA-N
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Description

N’-(benzenesulfonyl)-4-fluorobenzenecarboximidamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(benzenesulfonyl)-4-fluorobenzenecarboximidamide typically involves the reaction of 4-fluorobenzenecarboximidamide with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for N’-(benzenesulfonyl)-4-fluorobenzenecarboximidamide are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility .

Mechanism of Action

The mechanism of action of N’-(benzenesulfonyl)-4-fluorobenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit carbonic anhydrase enzymes by binding to the active site and blocking the enzyme’s activity. This inhibition can lead to a decrease in the production of bicarbonate ions, affecting various physiological processes . The compound’s fluorine atom and sulfonyl group play crucial roles in its binding affinity and specificity towards the target enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(benzenesulfonyl)-4-fluorobenzenecarboximidamide is unique due to the combination of its fluorobenzene and benzenesulfonyl moieties, which confer distinct reactivity and biological activity. This dual functionality makes it a versatile compound in both synthetic chemistry and biomedical research .

Properties

IUPAC Name

N'-(benzenesulfonyl)-4-fluorobenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O2S/c14-11-8-6-10(7-9-11)13(15)16-19(17,18)12-4-2-1-3-5-12/h1-9H,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTITOYTTVCNGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/N=C(\C2=CC=C(C=C2)F)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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